REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11]([C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=2)=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl.C(=O)(O)[O-].[Na+]>C(O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[C:6]([NH:10][C:11]([C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=2)=[O:12])[CH:7]=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NC(=O)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant solid was collected
|
Type
|
WASH
|
Details
|
washed with isopropyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC(=O)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |